Product packaging for Fmoc-Glu-OMe(Cat. No.:CAS No. 145038-49-9)

Fmoc-Glu-OMe

Cat. No.: B2794966
CAS No.: 145038-49-9
M. Wt: 383.4 g/mol
InChI Key: GVVDKFNHFXLOQY-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fmoc-Glu-Ome as a Building Block in Complex Chemical Syntheses

The utility of this compound extends beyond simple peptide chains; it serves as a fundamental building block in the assembly of highly complex and specialized molecules. Its incorporation into solid-phase peptide synthesis (SPPS) protocols allows for the precise construction of custom peptide sequences with defined glutamic acid residues. chemimpex.com This capability is critical in drug development, where it is used to create peptide-based therapeutics whose unique structures can improve bioavailability and stability. chemimpex.com Furthermore, this compound is employed in bioconjugation, a process that links peptides to other molecules like antibodies or drugs, which is essential for developing targeted cancer therapies. chemimpex.com In the realm of protein engineering, the compound is used to modify proteins, thereby enhancing their properties such as stability and solubility for various biotechnological applications. chemimpex.com

Role in Peptide Chemistry and Related Disciplines

In peptide chemistry, this compound is a cornerstone reagent for Fmoc-based solid-phase peptide synthesis (SPPS). altabioscience.com The Fmoc protecting group on the α-amino terminus is stable under most reaction conditions but can be selectively and cleanly removed with a mild base, typically a piperidine (B6355638) solution. uci.educhempep.com This deprotection step exposes the free amine, which can then be coupled with the next Fmoc-protected amino acid in the sequence. nih.gov This cycle of deprotection and coupling is repeated until the desired peptide is fully assembled. biosynth.com The methyl ester on the glutamic acid side chain remains intact during these cycles, preventing unwanted side reactions. masterorganicchemistry.com The widespread adoption of Fmoc chemistry, facilitated by derivatives like this compound, is due to its milder reaction conditions compared to older Boc-based methods, making it compatible with sensitive and modified peptides, such as those with glycosylation or phosphorylation. altabioscience.comnih.gov

Orthogonal Protection Strategies in the Context of this compound

The concept of orthogonal protection is fundamental to modern chemical synthesis, particularly in SPPS, and is perfectly exemplified by the use of this compound. biosynth.comnih.gov An orthogonal protection scheme involves the use of multiple classes of protecting groups in a single molecule, where each class can be removed by a specific chemical mechanism without affecting the others. biosynth.comnih.gov

In a typical Fmoc-based synthesis, three orthogonal protecting groups are used:

The Nα-Fmoc group: This is a temporary protecting group removed at each step of peptide chain elongation by a mild base (e.g., 20% piperidine in DMF). chempep.com

Side-chain protecting groups: These are permanent groups (e.g., tert-butyl [tBu]) that protect reactive side chains throughout the synthesis and are typically removed simultaneously with cleavage from the resin using a strong acid (e.g., trifluoroacetic acid [TFA]). biosynth.com

The resin linker: This connects the peptide to the solid support and is also cleaved by strong acid at the end of the synthesis.

The methyl ester (OMe) on the side chain of this compound introduces another level of orthogonality. The OMe group is stable to the basic conditions used to remove the Fmoc group and the acidic conditions used to cleave tBu groups and the peptide from the resin. chempep.com The methyl ester can be selectively removed under different conditions, such as saponification with a strong base like sodium hydroxide (B78521), while the peptide is still attached to the resin and other side-chain groups remain protected. This allows for site-specific modification of the glutamic acid side chain, such as on-resin cyclization, branching, or the attachment of labels or other molecules. peptide.com This strategic use of orthogonal protecting groups provides precise control over the step-by-step assembly and modification of complex peptides. nih.gov

Physicochemical Properties of this compound

PropertyValue
CAS Number 145038-50-2 chemimpex.commedchemexpress.comiris-biotech.de
Molecular Formula C₂₁H₂₁NO₆ chemimpex.comiris-biotech.de
Molecular Weight 383.39 g/mol medchemexpress.comiris-biotech.de
Appearance White to off-white solid/powder chemimpex.commedchemexpress.com
Melting Point 110 - 140 °C chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
IUPAC Name (2S)-4-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-5-methoxy-5-oxopentanoic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21NO6 B2794966 Fmoc-Glu-OMe CAS No. 145038-49-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methoxy-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-27-20(25)18(10-11-19(23)24)22-21(26)28-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,22,26)(H,23,24)/t18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVDKFNHFXLOQY-SFHVURJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707195
Record name (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145038-49-9
Record name (4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-5-methoxy-5-oxopentanoic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Fmoc Glu Ome

Synthetic Pathways for Fmoc-Glu-Ome

The synthesis of this compound typically involves two key transformations: the introduction of the Fmoc protecting group onto the α-amino group of glutamic acid and the selective esterification of its γ-carboxyl group. These steps can be performed in various sequences, but a common approach involves first preparing the γ-methyl ester of glutamic acid, followed by Fmoc protection.

Strategies for Fluorenylmethyloxycarbonyl (Fmoc) Protection of L-Glutamic Acid

The introduction of the Fmoc group onto the α-amino group of amino acids is a well-established procedure in peptide chemistry. The most common reagents employed for this purpose are 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu) wikipedia.org. The reaction is typically carried out in a biphasic system, often involving water and an organic co-solvent, under mildly alkaline conditions.

A standard protocol involves dissolving the amino acid (or its ester derivative) in an aqueous solution buffered with a mild base, such as sodium bicarbonate or sodium carbonate wikipedia.org. The Fmoc-protecting reagent, dissolved in an organic solvent like dioxane or tetrahydrofuran (B95107), is then slowly added to the stirred aqueous mixture. The pH is maintained within a range conducive to the reaction, typically between 8 and 9, to ensure efficient acylation of the amine without promoting hydrolysis of the Fmoc reagent or the product google.comgoogle.com. Fmoc-OSu is often preferred over Fmoc-Cl due to its greater stability and reduced tendency to form side products, such as Fmoc-dipeptides or β-amino acid derivatives ub.edu. Following the reaction, the Fmoc-protected amino acid derivative is usually isolated by acidification, extraction into an organic solvent, and subsequent purification, often by crystallization or chromatography google.comgoogle.com.

Directed Esterification Techniques for the γ-Carboxyl Group

The selective esterification of the γ-carboxyl group of glutamic acid, while leaving the α-carboxyl group free or protected, is crucial for the synthesis of this compound. L-glutamic acid possesses two carboxyl groups with different acidities: the α-carboxyl group (pKa ≈ 2.19) is more acidic than the γ-carboxyl group (pKa ≈ 4.25) due to its proximity to the electron-withdrawing α-amino group quora.com. This difference in acidity can be exploited for selective reactions.

A direct method for obtaining the γ-methyl ester involves the acid-catalyzed esterification of glutamic acid with methanol (B129727). Using concentrated sulfuric acid as a catalyst in methanol, the γ-carboxyl group can be selectively esterified. For instance, reacting glutamic acid with methanol and sulfuric acid at approximately 45°C for several hours can yield γ-methyl glutamate (B1630785) google.comacs.org. The reaction conditions need to be controlled to favor monoesterification at the γ-position and minimize diesterification or polymerization. Yields for this step can range from approximately 55% to 80% depending on the precise conditions and work-up procedures google.com.

Alternatively, strategies involving temporary protection of the α-carboxyl group can be employed. One approach involves forming a cyclic intermediate, such as a 5-oxazolidinone (B12669149) ring, which protects the α-carboxyl and α-amino groups, allowing for selective esterification of the side-chain carboxyl group nih.govjst.go.jp. Another method utilizes copper salts to selectively coordinate with the α-amino and α-carboxyl groups, thereby directing esterification to the γ-carboxyl. While this method is well-documented for the synthesis of tert-butyl esters (Fmoc-Glu(OtBu)) with high yields google.comgoogle.com, its application to methyl esterification would follow a similar principle, first preparing γ-methyl glutamate, then proceeding with Fmoc protection.

Optimization of Reaction Conditions for Yield and Purity Enhancement

Optimizing the synthesis of this compound involves careful control of reaction parameters at each stage to maximize yield and purity. For the γ-esterification of glutamic acid with methanol, factors such as the concentration of sulfuric acid, the ratio of methanol to glutamic acid, reaction temperature, and reaction time are critical google.comacs.org. Studies have shown that using concentrated sulfuric acid in methanol at moderate temperatures (e.g., 45-70°C) can promote selective esterification, with yields reported in the range of 55-80% for the γ-methyl ester google.comacs.org.

For the subsequent Fmoc protection step, using Fmoc-OSu in a buffered aqueous solution (e.g., sodium bicarbonate) at a controlled pH (8-9) is generally preferred for achieving high yields and purity, often exceeding 99% for related Fmoc-amino acid derivatives google.comgoogle.com. The choice of solvent, reaction temperature, and the rate of addition of reagents can also influence the outcome. Efficient isolation and purification techniques, such as crystallization, are essential for obtaining the desired product with high purity.

Selective Deprotection Mechanisms of the Fmoc Group in this compound Derivatives

The Fmoc group is a cornerstone of modern peptide synthesis due to its facile and selective removal under mild basic conditions, which is orthogonal to many other protecting groups used in peptide chemistry.

Base-Labile Cleavage with Piperidine (B6355638) and Other Secondary Amines

The removal of the Fmoc group is initiated by the abstraction of the acidic proton at the C-9 position of the fluorene (B118485) ring system by a base peptide.comacs.orgnih.gov. This is followed by a β-elimination reaction, which cleaves the carbamate (B1207046) linkage, liberating the free amine and forming carbon dioxide and dibenzofulvene (DBF) peptide.comacs.orgnih.gov.

The most widely used reagent for Fmoc deprotection is a solution of piperidine in N,N-dimethylformamide (DMF), typically at a concentration of 20% (v/v) wikipedia.orgpeptide.comnih.govscielo.org.mxiris-biotech.de. Piperidine acts as both the base to abstract the proton and as a nucleophile to scavenge the reactive dibenzofulvene byproduct wikipedia.orgpeptide.comacs.orgnih.gov. Other secondary amines, such as piperazine (B1678402) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can also be used peptide.comnih.govnih.gov. DBU is known to effect faster deprotection but is a non-nucleophilic base and requires the addition of a scavenger to trap the dibenzofulvene peptide.comnih.gov. Optimized protocols have reduced Fmoc deprotection times to as little as 3 minutes peptide.com.

The efficiency of Fmoc removal can be monitored by UV spectroscopy, as the dibenzofulvene adducts absorb strongly in the UV region wikipedia.org. This allows for real-time tracking of the deprotection process and ensures complete removal of the protecting group before the next coupling step.

Formation and Management of Dibenzofulvene Byproducts

A critical aspect of Fmoc deprotection is the formation of dibenzofulvene (DBF), a highly reactive electrophilic intermediate peptide.comacs.orgnih.gov. If not effectively managed, DBF can react irreversibly with the newly deprotected amine on the growing peptide chain, leading to side reactions such as Nα-fluorenylmethylation or chain termination peptide.comacs.orgnih.gov.

To prevent these deleterious side reactions, a scavenger is typically included in the deprotection mixture. Secondary amines, such as piperidine or piperazine, are excellent scavengers because they readily add to DBF, forming stable, soluble adducts peptide.comacs.orgnih.govscielo.org.mx. For instance, piperidine reacts with DBF to form a dibenzofulvene-piperidine adduct scielo.org.mx. The use of a scavenger ensures that the liberated DBF is rapidly quenched, preserving the integrity of the peptide chain. In cases where faster deprotection agents like DBU are used, a separate scavenger, such as piperidine or 1-octanethiol, may be added to the reaction mixture peptide.comnih.govresearchgate.net.

Hydrolysis of the Methyl Ester

The methyl ester protecting the gamma-carboxyl group of this compound can be selectively removed to reveal a free carboxylic acid. This transformation is crucial for subsequent reactions, such as side-chain modifications or the formation of specific peptide linkages where the gamma-carboxyl needs to participate.

Hydrolysis of the methyl ester is typically achieved under basic or acidic conditions. Base-catalyzed hydrolysis, often referred to as saponification, is a common method. For instance, treatment with lithium hydroxide (B78521) (LiOH) in a mixture of tetrahydrofuran (THF) and water has been reported to effectively hydrolyze the methyl ester while leaving other protecting groups, such as tert-butyl esters, intact rsc.org. Mild basic conditions are generally preferred to avoid potential side reactions, such as the lability of the Fmoc group itself or racemization of the amino acid residue.

Table 1: Methyl Ester Hydrolysis Conditions for this compound Derivatives

ReagentSolventTemperatureTimeReported YieldNotes
LiOH·H₂OTHF/H₂O0 °C to room temp18 h73%Selectively hydrolyzes methyl ester, preserves tert-butyl ester rsc.org
TMSONaTHF24 °C57%By-productsUsed for methyl esters of Glu and Asp; potential for by-products researchgate.net

While acidic hydrolysis is also possible, specific conditions need to be carefully selected to ensure the methyl ester is cleaved without affecting the Fmoc group or other acid-labile protecting groups that might be present in a more complex peptide synthesis .

Orthogonal Protecting Group Strategies in Fmoc-Glutamic Acid Chemistry

Orthogonal protecting group strategies are fundamental in peptide synthesis, especially when dealing with amino acids like glutamic acid, which possess multiple reactive functionalities. These strategies ensure that protecting groups can be removed selectively under distinct chemical conditions, allowing for precise control over the synthetic process and the construction of complex peptide structures. This compound plays a significant role within these strategies by offering a pre-protected form of glutamic acid.

Applications of Fmoc Glu Ome in Advanced Peptide and Biopolymer Synthesis

Solid-Phase Peptide Synthesis (SPPS) Utilizing Fmoc-Glu-Ome

Fmoc-based SPPS is the predominant method for synthesizing peptides, known for its mild reaction conditions and compatibility with automated synthesizers. This compound, as an Fmoc-protected amino acid, would theoretically integrate into these established protocols.

Integration of this compound into Stepwise Elongation Protocols

In a typical Fmoc-SPPS workflow, this compound would be coupled to the growing peptide chain attached to a solid support. This process involves:

Fmoc Deprotection: The N-alpha Fmoc protecting group is removed using a basic solution, commonly 20% piperidine (B6355638) in dimethylformamide (DMF). This liberates the free amine for the next coupling step.

Coupling: The activated this compound is then added to the resin-bound peptide in the presence of coupling reagents (e.g., HBTU, HATU, DIC/HOBt) and a base (e.g., DIPEA). The coupling reaction forms an amide bond between the activated carboxyl group of this compound and the free amine of the peptide chain.

The methyl ester on the side chain of glutamic acid serves to protect the γ-carboxyl group from participating in these coupling reactions or undergoing side reactions. While specific quantitative data on coupling efficiency for this compound is not detailed in the provided sources, high coupling efficiencies are generally achievable with optimized conditions for Fmoc-amino acid derivatives.

Compatibility with Various Resin Linkers and Cleavage Conditions

The Fmoc/tBu strategy, widely used in SPPS, employs tert-butyl (tBu) based protecting groups for amino acid side chains, which are cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage step. Methyl esters, however, are generally more labile to hydrolysis than tert-butyl esters. This characteristic implies that the methyl ester in this compound might be susceptible to premature cleavage or side reactions during the iterative cycles of Fmoc deprotection (using piperidine) or prolonged exposure to acidic cleavage cocktails.

While Fmoc-Glu(OMe)-Wang Resin is commercially available advancedchemtech.com, indicating its potential use, specific data detailing its compatibility with various resin linkers and optimal cleavage conditions are not extensively provided. The methyl ester's stability throughout the multiple cycles of SPPS, particularly during base-mediated Fmoc removal, would be a critical factor requiring careful optimization.

Strategies to Address Challenges in SPPS with this compound

Peptide synthesis involving glutamic acid can present challenges such as aggregation, racemization at the alpha-carbon, and potential side reactions like pyroglutamate (B8496135) formation or aspartimide-like side reactions (though less common for Glu than Asp). The methyl ester side-chain protection in this compound is designed to mitigate direct involvement of the γ-carboxyl group in these undesirable reactions.

However, the relative lability of the methyl ester compared to more robust protecting groups like tert-butyl may necessitate specific strategies. These could include optimizing deprotection times to minimize exposure to piperidine, using milder bases, or selecting specific coupling reagents and conditions that are less prone to inducing side reactions. The limited literature on this compound in peptide synthesis suggests that specific, optimized protocols may need to be developed for its successful application.

Solution-Phase Peptide Synthesis Involving this compound

Solution-phase peptide synthesis, particularly fragment condensation, is another approach to peptide assembly, often employed for large-scale production or for synthesizing peptides with specific modifications.

Fragment Condensation and Segment Coupling Strategies

In solution-phase synthesis, this compound would be incorporated into smaller peptide fragments, with its side-chain carboxyl group protected by the methyl ester. These protected fragments are then coupled together using appropriate coupling reagents. The N-alpha Fmoc group would be removed prior to fragment coupling, and the side-chain protecting groups would be removed in a final deprotection step.

Optimization of Coupling Efficiencies and Suppression of Side Reactions

Optimizing coupling efficiency and suppressing side reactions are paramount in solution-phase peptide synthesis. This involves careful selection of coupling reagents (e.g., BOP, HATU), solvents, and reaction conditions to prevent racemization and ester hydrolysis.

The methyl ester's lability might require precise control over pH and reaction duration to ensure efficient coupling without premature deprotection or hydrolysis of the side chain. While literature on this compound in this context is scarce, general strategies for handling ester-protected amino acids would be relevant, emphasizing conditions that maintain the integrity of the methyl ester throughout the synthesis until the final deprotection.

Data Tables

Due to the limited specific research data available for this compound in peptide synthesis, the following table summarizes general protecting group strategies for glutamic acid in Fmoc-SPPS. It highlights the common derivatives and their typical properties, noting the absence of specific performance data for the methyl ester in this context.

Table 1: Common Side-Chain Protecting Groups for Glutamic Acid in Fmoc-SPPS

Protecting GroupFmoc-Glu DerivativeGeneral Stability During Fmoc Deprotection (Piperidine)Cleavage Conditions (Final)Notes on Reactivity/Lability
tert-Butyl (tBu) Fmoc-Glu(OtBu)-OHStableTFA (e.g., 95% TFA)Robust, widely used, stable to piperidine.
Allyl (All) Fmoc-Glu(OAll)-OHStablePd(0) catalysisStable to piperidine and TFA, removed by palladium.
Benzyl (Bzl) Fmoc-Glu(OBzl)-OHStableTFA or HFGenerally stable to piperidine, cleaved by strong acid.
Methyl (OMe) Fmoc-Glu(OMe)-OH Potentially labile to hydrolysis TFALess stable to hydrolysis than tBu; may require careful optimization to avoid premature cleavage or side reactions during synthesis cycles.
2-Phenylisopropyl (2-PhiPr) Fmoc-Glu(O-2-PhiPr)-OHStable1% TFAOffers protection against aspartimide formation.

Note: Specific research findings and detailed performance data for Fmoc-Glu(OMe)-OH in peptide synthesis are not extensively available in the provided literature. The information presented here is based on general principles of protecting group chemistry and comparisons with more commonly used derivatives.

Compound List

Synthesis of Modified and Complex Peptide Structures

This compound facilitates the creation of intricate peptide architectures that are essential for understanding biological processes and developing novel therapeutics. Its unique properties allow for precise control over peptide chain elongation and side-chain modifications.

Bioconjugation and Chemoselective Ligation Applications

This compound is employed in bioconjugation strategies, enabling the covalent attachment of peptides to other biomolecules, such as proteins, antibodies, or drug carriers chemimpex.comchemimpex.com. This capability is vital for developing targeted drug delivery systems and creating sophisticated diagnostic tools. Furthermore, this compound can be modified to serve as a precursor in chemoselective ligation techniques, a method for joining peptide fragments under mild, biocompatible conditions to synthesize larger, more complex peptides or proteins lsu.edunih.govthieme-connect.de. For instance, derivatives of Fmoc-Glu-OH, such as Fmoc-Glu(benzofuran)-OH, have been developed for incorporation into peptide chains, allowing for subsequent chemoselective ligation reactions rsc.org. The methyl ester on the side chain can be selectively deprotected, providing a reactive handle for further conjugation or ligation broadpharm.com.

Preparation of Peptide Libraries for High-Throughput Screening

The compound is instrumental in the combinatorial synthesis of peptide libraries, which are collections of peptides with diverse sequences adventchembio.comnih.gov. These libraries are indispensable for high-throughput screening (HTS) to identify peptides with specific biological activities, such as enzyme inhibitors, receptor agonists, or antagonists. The Fmoc strategy, including the use of this compound, allows for efficient and automated synthesis of these libraries, enabling the rapid exploration of chemical space for drug discovery and biological research sigmaaldrich.comnih.gov. For example, Fmoc-based SPPS is a preferred method for generating peptide libraries due to its compatibility with modified residues and its amenability to automation nih.gov.

Design and Synthesis of Substrate Analogs for Enzyme Studies

This compound serves as a valuable building block for synthesizing modified amino acids and peptide analogs that mimic natural enzyme substrates chemimpex.comadventchembio.com. These analogs are critical for studying enzyme mechanisms, kinetics, and for designing enzyme inhibitors. By incorporating this compound into peptide sequences, researchers can create probes that help elucidate enzyme-substrate interactions and catalytic pathways. For instance, Fmoc-Glu(EDANS)-OH, a derivative of this compound, is used in the synthesis of internally quenched fluorogenic peptide substrates (FRET substrates) for protease studies sigmaaldrich.comiris-biotech.de.

Development of Synthetic Antigens and Therapeutic Peptides

The compound plays a significant role in the development of synthetic antigens for vaccine design and the creation of therapeutic peptides chemimpex.comadventchembio.com. Its use in Fmoc-SPPS allows for the precise assembly of peptides that can elicit specific immune responses or exert therapeutic effects. The ability to incorporate modified amino acids and create complex structures with this compound contributes to enhancing the stability, bioavailability, and bioactivity of these peptide-based therapeutics chemimpex.comresearchgate.net. For example, Fmoc-protected amino acid derivatives are widely used in the pharmaceutical industry for developing peptide-based drugs, improving their stability and bioavailability chemimpex.com.

Incorporation into DNA-Encoded Chemical Libraries (DELs)

This compound and its derivatives can be incorporated into the synthesis of DNA-encoded chemical libraries (DELs). DELs are vast collections of small molecules or peptides that are synthesized on a DNA scaffold, allowing for rapid screening against biological targets. The Fmoc chemistry is compatible with the synthesis of such libraries, enabling the generation of diverse chemical entities for drug discovery acs.org. While specific details on this compound's direct incorporation into DELs are less prevalent in the provided snippets, the general compatibility of Fmoc-based peptide synthesis with combinatorial library approaches, including those linked to DNA, suggests its potential utility acs.org.


Advanced Research Applications Beyond Direct Peptide Assembly

Materials Science and Supramolecular Chemistry

Fmoc-Glu-Ome (N-alpha-Fmoc-L-glutamic acid 5-methyl ester) is a versatile derivative of glutamic acid that extends its utility beyond traditional peptide synthesis into advanced materials science and supramolecular chemistry. Its protected amino group (via Fmoc) and esterified side-chain carboxyl group offer distinct chemical handles for incorporation into diverse material architectures, enabling the development of novel functional materials and complex self-assembled structures.

Utilization in DNA-Templated Synthesis of Novel Materials

This compound serves as a valuable building block in DNA-temtemplated synthesis, a sophisticated approach that leverages the precise organization of DNA to direct the assembly of synthetic molecules into novel materials. In this context, this compound can be incorporated into encoded small molecules that self-assemble with DNA strands. This process allows for the creation of complex molecular structures with potential applications in areas such as drug discovery, diagnostics, and advanced materials science lookchem.com. The use of this compound in DNA-templated chemistry contributes to the development of precisely engineered molecular systems, where the glutamic acid derivative's structure can influence the final material's properties and functionality.

Engineering of Polymers with Specific Functional Groups

The chemical structure of this compound makes it amenable to the engineering of polymers with specific, tailored functional groups. While the prompt does not detail specific polymer types or functional groups derived from this compound, its nature as a protected amino acid derivative suggests its potential incorporation into polymer backbones or side chains. The Fmoc group can be removed to reveal a reactive amine, while the methyl ester on the glutamic acid side chain can undergo hydrolysis or further chemical modification. This allows for the introduction of specific chemical properties into polymer matrices, potentially influencing solubility, reactivity, or biological interactions. Research into Fmoc-amino acids, in general, highlights their role in creating supramolecular gels and functional materials, where the amino acid side chains are critical for dictating assembly behavior and material properties nih.govnih.gov.

Co-Assembly Processes in Supramolecular Gels

This compound and related Fmoc-amino acid derivatives are significant components in the formation of supramolecular gels through co-assembly processes. These low-molecular-weight gelators (LMWGs) possess an intrinsic tendency to self-assemble via non-covalent interactions, such as π-π stacking of the Fmoc group and hydrogen bonding. When this compound is co-assembled with other Fmoc-amino acids or peptides, it can lead to the formation of more stable and robust fibrillar networks, enhancing the rheological performance and structural integrity of the resulting gels nih.govnih.gov. The Fmoc motif is known to facilitate gelation through π-π interactions, while the methoxycarbonyl group can act as a hydrogen bond acceptor, contributing to steric optimization within the assembled structure nih.gov. Studies have shown that co-assembly of Fmoc-amino acids can lead to distinct morphologies, such as fibrous networks, compared to self-assembled systems nih.gov. For instance, co-assembly of Fmoc-Lys-Fmoc with Fmoc-Glu has demonstrated promising rheological characteristics for hydrogel applications nih.gov.

Components in Co-AssemblyObserved MorphologyKey InteractionsEnhanced Properties
Fmoc-Lys-Fmoc + Fmoc-GluFibrillar networksπ-π stacking, H-bondingImproved rheological characteristics
Fmoc-amino acids (general)Fibrous networksπ-π stacking, H-bondingEnhanced gel stability

Modification of Nanostructures

While specific research detailing the modification of nanostructures solely by this compound is not extensively detailed in the provided search results, the broader class of Fmoc-amino acids is recognized for its potential in nanostructure modification. The chemical handles present in this compound, such as the Fmoc group and the esterified carboxylate, can be utilized to functionalize surfaces of nanoparticles or other nanostructures. This functionalization can impart new properties, such as improved dispersibility, specific binding capabilities, or altered surface chemistry. The inherent self-assembly properties of Fmoc-amino acids also suggest their potential use in creating supramolecular coatings or assemblies on nanostructured surfaces, thereby modifying their behavior and applications.

Compound List:

this compound (N-alpha-Fmoc-L-glutamic acid 5-methyl ester)

Fmoc-Glu(OMe)-OH

Fmoc-L-Glutamic acid gamma-methyl ester

Fmoc-L-Glu(Me)-OH

N-Fmoc-L-glutamic acid 5-methyl ester

Fmoc-Lys-Fmoc

Fmoc-amino acids

Fmoc-dipeptides

Fmoc-Lys(Fmoc)-OH

Fmoc-Ser-OH

Fmoc-Gly-Gly-Gly-OH

Fmoc-Trp-OH

Fmoc-Lys(Fmoc)-Arg-Gly-Asp

Fmoc-Glu(OtBu)-OH

Fmoc-Asp(OtBu)-OH

Fmoc-Glu(OAll)-OH

Fmoc-Asp(OtBu)-OMe

Fmoc-Glu(OMe)(OMe)-OH

Fmoc-C Bzl

Fmoc-C Bzl-(R)-O

Analytical Methodologies for Research Involving Fmoc Glu Ome

Chromatographic Techniques for Characterization and Purification

Chromatography is an indispensable tool in the study of Fmoc-Glu-Ome, enabling the separation, identification, and purification of the compound from complex mixtures. Techniques such as High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE) are routinely employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant. Purity is typically assessed using reverse-phase HPLC (RP-HPLC), where the compound is passed through a nonpolar stationary phase (like C18) with a polar mobile phase. nih.gov Commercial suppliers of Fmoc-amino acid derivatives, including variations of Fmoc-Glu, routinely use HPLC to certify purities, often achieving greater than 98%. ruifuchemical.com

In reaction monitoring, HPLC allows researchers to track the consumption of starting materials and the formation of products over time. For instance, in a coupling reaction, aliquots can be taken from the reaction mixture, cleaved if necessary, and analyzed. The resulting chromatograms will show the separation of the starting this compound from the newly formed peptide, allowing for a comprehensive assessment of reaction completion. Analysis of crude peptides synthesized using Fmoc-amino acids via HPLC is a standard procedure to evaluate the success of the synthesis before purification. nih.gov

Table 1: Representative HPLC Parameters for Purity Analysis of Fmoc-Amino Acid Derivatives
ParameterTypical Value/ConditionPurpose
Column Reverse-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in WaterAcidic modifier to improve peak shape and provide counter-ions.
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in AcetonitrileOrganic solvent to elute compounds from the column.
Gradient 5% to 95% B over 20-30 minutesGradually increases elution strength to separate compounds with varying polarities.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Detection UV-Vis at 220 nm and 254 nm220 nm for peptide bonds, 254 nm for the Fmoc aromatic system.
Purity Standard >98.0%Common purity threshold for use in synthesis. ruifuchemical.com

Preparative HPLC for Isolation and Purification of Synthesized Products

When isolation of a synthesized product involving this compound is required in larger quantities and high purity, preparative HPLC is the method of choice. This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle greater sample loads. ajpamc.com It is a crucial step in downstream processing for purifying crude peptides or complex organic molecules derived from this compound. ajpamc.comnih.gov For example, after a multi-step solid-phase peptide synthesis (SPPS), the final cleaved peptide is typically purified from a mixture of by-products and deletion sequences using preparative RP-HPLC, often employing water/acetonitrile gradients with trifluoroacetic acid as an ion-pairing agent. ajpamc.comnih.gov The fractions containing the pure product are collected, combined, and lyophilized to yield the final, highly pure compound.

Solid-Phase Extraction (SPE) in Purification Schemes

Solid-Phase Extraction (SPE) serves as a versatile and economical method for the purification and cleanup of samples containing this compound. nih.gov It is particularly useful for removing salts, excess reagents, or major impurities from a reaction mixture prior to more rigorous purification like HPLC, or for sample preparation before analysis. usgs.gov In research involving peptide synthesis, reverse-phase SPE cartridges can be used to purify crude peptides. nih.gov A methodology using gradient elution with SPE has been developed, where a mathematical model based on analytical HPLC retention times can predict the optimal elution conditions for the target peptide, making the process efficient and reducing solvent consumption. nih.gov This approach allows for the effective separation of the desired product from synthesis-related impurities. nih.gov

Spectrometric Techniques

Spectrometric methods provide vital information on the molecular weight, structure, and concentration of this compound. Mass spectrometry and UV-Visible spectroscopy are central to its analysis.

Mass Spectrometry (MS) for Molecular Weight and Structural Elucidation

Mass spectrometry (MS) is an essential tool for confirming the identity and structural integrity of this compound and its derivatives. Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the compound with high accuracy. nih.gov For this compound (C₂₁H₂₁NO₆), the expected monoisotopic mass is 383.137 g/mol . MS analysis would aim to detect the corresponding protonated molecule [M+H]⁺ at m/z 384.144 or other adducts. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) provides deeper structural insights through controlled fragmentation of the parent ion. This technique can confirm the sequence of amino acids in a peptide containing a Glu-Ome residue and verify the presence of the Fmoc group and methyl ester modification by identifying characteristic fragment ions. nih.govresearchgate.net

Table 2: Expected Mass Spectrometry Data for this compound
Ion SpeciesFormulaCalculated m/zAnalysis Purpose
[M+H]⁺ [C₂₁H₂₂NO₆]⁺384.144Confirmation of molecular weight.
[M+Na]⁺ [C₂₁H₂₁NNaO₆]⁺406.126Identification of sodium adduct.
[M-Fmoc+H]⁺ [C₆H₁₀NO₄]⁺160.060Confirms loss of the Fmoc protecting group (222 Da).
[Fmoc group]⁺ [C₁₅H₁₁O]⁺207.081Characteristic fragment of the Fmoc protecting group.

UV-Visible Spectroscopy for Fmoc Group Quantification and Deprotection Monitoring

UV-Visible spectroscopy is a simple yet powerful technique used extensively in research involving Fmoc-protected compounds like this compound. thieme-connect.de Its primary application is to monitor the deprotection of the Fmoc group during solid-phase peptide synthesis (SPPS) and to quantify the loading of the first amino acid onto the solid support resin. tec5usa.comiris-biotech.de

The method relies on the characteristic UV absorbance of the dibenzofulvene-piperidine adduct that forms when the Fmoc group is cleaved by a piperidine (B6355638) solution. mdpi.commostwiedzy.plnih.gov This adduct has strong absorbance maxima around 289 nm and 301 nm. mostwiedzy.plnih.gov By measuring the absorbance of the cleavage solution at one of these wavelengths and applying the Beer-Lambert law, one can accurately calculate the amount of Fmoc group released, which corresponds directly to the quantity of peptide on the resin. nih.govrsc.org This real-time or offline monitoring ensures that the deprotection step has gone to completion before proceeding to the next coupling cycle, which is critical for maximizing the yield and purity of the final peptide. iris-biotech.de The molar extinction coefficient (ε) for the adduct is a key parameter, with reported values varying slightly in the literature (e.g., ε ≈ 7800 M⁻¹cm⁻¹ at 301 nm). mostwiedzy.plrsc.org

Table 3: Parameters for Fmoc Group Quantification via UV-Visible Spectroscopy
ParameterValue/DescriptionReference
Cleavage Reagent 20% (v/v) piperidine in dimethylformamide (DMF) mdpi.commostwiedzy.pl
Analyte Dibenzofulvene-piperidine adduct iris-biotech.demostwiedzy.pl
Primary Wavelength (λmax) ~301 nm nih.govnih.gov
Secondary Wavelength (λmax) ~289 nm mostwiedzy.plnih.gov
Molar Extinction Coefficient (ε) at 301 nm ~7800-8021 L mol⁻¹ cm⁻¹ mostwiedzy.plrsc.org
Application Resin loading determination, deprotection monitoring iris-biotech.dethermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of this compound. This non-destructive method provides detailed information about the carbon-hydrogen framework of the molecule, confirming the presence and connectivity of the fluorenylmethoxycarbonyl (Fmoc) protecting group, the glutamate (B1630785) backbone, and the methyl ester. Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) spectroscopy are routinely employed to verify the identity and purity of the synthesized compound. acs.orgox.ac.uknih.gov

The confirmation of the structure of this compound is achieved by analyzing the chemical shifts, signal multiplicities, and integration values of the protons in the ¹H NMR spectrum, and the chemical shifts of the carbon atoms in the ¹³C NMR spectrum. These spectra provide a unique fingerprint of the molecule. nih.govresearchgate.net The data obtained from NMR analysis is crucial for ensuring that the correct compound has been synthesized before its use in further applications, such as peptide synthesis. acs.orgtcichemicals.com

A typical NMR analysis is performed by dissolving the this compound sample in a deuterated solvent, most commonly deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), which provides a clear window for observing the signals of the compound. rsc.org

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound displays characteristic signals for each part of the molecule. The aromatic protons of the fluorenyl group typically appear as a complex multiplet in the downfield region, usually between 7.2 and 7.8 ppm. rsc.org The proton attached to the chiral α-carbon of the glutamate residue is observed as a multiplet, and its chemical shift is influenced by the neighboring amine and carbonyl groups. rsc.org The protons of the glutamate side chain (β- and γ-CH₂) appear as distinct multiplets in the aliphatic region of the spectrum. rsc.org A sharp singlet corresponding to the three protons of the methyl ester group (OCH₃) is a key indicator of the successful esterification of the γ-carboxyl group. rsc.org

Below is a representative table of ¹H NMR chemical shifts for this compound.

ProtonsChemical Shift (δ, ppm)Multiplicity
Fmoc aromatic7.20 - 7.80m
α-CH4.74m
β-CH₂2.15 - 2.35m
γ-CH₂1.87 - 2.05m
OCH₃3.67s
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further structural confirmation by showing a signal for each unique carbon atom in this compound. The carbonyl carbons of the Fmoc group, the α-carboxyl group, and the γ-methyl ester appear at the downfield end of the spectrum, typically between 155 and 175 ppm. rsc.org The aromatic carbons of the fluorenyl group give rise to a series of signals in the 120-145 ppm range. rsc.org The α-carbon, β-carbon, and γ-carbon of the glutamate backbone, as well as the carbon of the methyl ester, are found in the upfield region of the spectrum. rsc.org

A representative table of ¹³C NMR chemical shifts for this compound is provided below.

CarbonChemical Shift (δ, ppm)
C=O (Fmoc)~156
C=O (α-carboxyl)~173
C=O (γ-ester)~172
Aromatic (Fmoc)120 - 144
α-C~52
β-C~27
γ-C~31
OCH₃~52
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration. rsc.org

The collective data from both ¹H and ¹³C NMR provides a comprehensive and detailed structural confirmation of this compound, ensuring its suitability for research applications. researchgate.net

Q & A

What are the optimal storage and handling protocols for Fmoc-Glu-OMe to ensure chemical stability in long-term studies?

Methodological Answer:

  • Storage: Store the compound as a lyophilized powder at -20°C (stable for 3 years) or 4°C (stable for 2 years). Avoid repeated freeze-thaw cycles after dissolution .
  • Solution Preparation: Use freshly opened anhydrous DMSO for stock solutions. If precipitation occurs, employ ultrasonication (30–60 seconds) or gentle heating (≤37°C). Aliquot dissolved samples to minimize degradation .
  • Transport: Use ice packs for shipping and validate compound integrity upon arrival via HPLC or LC-MS .

How can researchers determine the appropriate solvent system for this compound in solid-phase peptide synthesis (SPPS)?

Methodological Answer:

  • Solubility Testing: Prioritize DMSO for initial stock solutions due to its high solubility for Fmoc-protected amino acids. For SPPS, dilute in DMF or NMP (commonly used in coupling reactions).

  • Concentration Optimization: Use the formula:

    Volume (mL)=Mass (mg)Molecular Weight (g/mol)×Concentration (M)\text{Volume (mL)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (g/mol)} \times \text{Concentration (M)}}

    Adjust based on experimental needs (e.g., 10 mM working concentration) .

What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and dissolution.
  • Waste Disposal: Segregate chemical waste in labeled containers compliant with OSHA and GHS standards.
  • Emergency Protocols: For accidental exposure, rinse skin/eyes with water for 15 minutes and consult safety data sheets (SDS) for further guidance .

How should researchers calculate in vivo dosing regimens for this compound in preclinical studies?

Methodological Answer:

  • Formula:

    Total Dose (mg)=Dose (mg/kg)×Animal Weight (kg)×Number of Animals\text{Total Dose (mg)} = \text{Dose (mg/kg)} \times \text{Animal Weight (kg)} \times \text{Number of Animals}

    Example: For 10 mg/kg in 20 mice (20 g each):

    10mg/kg×0.02kg×20=4mg10 \, \text{mg/kg} \times 0.02 \, \text{kg} \times 20 = 4 \, \text{mg}
  • Preparation: Prepare a 2 mg/mL working solution (extrapolate for volume). Include a 10–20% excess to account for pipetting errors .

How can computational chemistry be integrated with experimental data to optimize this compound’s coupling efficiency in peptide synthesis?

Methodological Answer:

  • Modeling: Use WebMO or Gaussian to simulate coupling reactions, focusing on steric hindrance and activation energy barriers. Validate with empirical data (e.g., HPLC yield).
  • Data Correlation: Compare computational predictions (e.g., transition state geometries) with experimental coupling rates. Adjust protecting groups (e.g., methyl ester vs. tert-butyl) based on energy minima .

What strategies resolve contradictions in reported solubility or reactivity data for this compound across studies?

Methodological Answer:

  • Systematic Review: Compare solvent purity, temperature, and agitation methods (e.g., magnetic stirring vs. vortexing).
  • Controlled Replication: Reproduce conflicting protocols under identical conditions. Use NMR or mass spectrometry to verify compound integrity post-experiment.
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., batch-to-batch variability) .

How can researchers ensure data integrity and reproducibility in studies involving this compound?

Methodological Answer:

  • Documentation: Record lot numbers, solvent sources, and storage durations. Use electronic lab notebooks (ELNs) for real-time data entry.
  • Reproducibility Checks: Include positive/negative controls (e.g., Fmoc-Ala-OH as a benchmark). Share raw data (HPLC chromatograms, NMR spectra) in supplementary materials.
  • Peer Review: Adhere to Beilstein Journal of Organic Chemistry guidelines: detail experimental methods sufficiently for replication .

What ethical and regulatory considerations apply to animal studies using this compound derivatives?

Methodological Answer:

  • Ethical Approval: Submit protocols to Institutional Animal Care and Use Committees (IACUC), addressing the 3Rs (Replacement, Reduction, Refinement) .
  • Data Transparency: Disclose solvent toxicity (e.g., DMSO tolerance thresholds) and euthanasia methods. Follow CIOMS Guidelines for humane endpoints and data sharing .

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